



## introduction to cleavable linkers for antibodydrug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

AcLys-PABC-VC-Aur0101
intermediate-1

Cat. No.:

B12383247

Get Quote

An in-depth technical guide to the core principles of cleavable linkers for antibody-drug conjugates (ADCs), designed for researchers, scientists, and drug development professionals.

# Introduction to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted cancer therapeutics.[1][2] These complex biologics are composed of three main components: a monoclonal antibody (mAb) that selectively targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4] The linker is a critical element that significantly influences the ADC's stability in circulation, its pharmacokinetic profile, and its overall therapeutic index.[5][6]

Cleavable linkers are designed to be stable in the systemic circulation (bloodstream) and to undergo specific cleavage to release the cytotoxic payload upon reaching the target tumor microenvironment or after internalization into the cancer cell.[1][7][8] This controlled release mechanism is essential for maximizing the on-target efficacy of the payload while minimizing off-target toxicity to healthy tissues.[5][9] The success of a cleavable linker strategy depends on its ability to effectively differentiate between the conditions in the bloodstream and those at the target site.[1][10] In contrast to non-cleavable linkers, which release the payload only after the complete lysosomal degradation of the antibody, cleavable linkers utilize specific physiological triggers for payload release.[7][11]



# Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized into three main types based on their specific cleavage trigger: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[7][8]

### **Protease-Sensitive Linkers**

Protease-sensitive linkers are engineered to be cleaved by enzymes, particularly lysosomal proteases like cathepsins, which are highly active within the lysosomal compartments of cancer cells.[8][9] These linkers commonly incorporate a dipeptide sequence that serves as a recognition site for these enzymes.[9]

Mechanism of Action: The most widely used protease-sensitive linker is based on the valine-citrulline (Val-Cit) dipeptide.[8][12] After the ADC binds to its target antigen on the cancer cell surface, it is internalized via endocytosis and trafficked to the lysosome.[3] Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond within the Val-Cit sequence.[7][8] This cleavage event initiates the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), which rapidly decomposes to release the unmodified, active drug.[13] The Val-Cit linker is known for its high stability in human plasma and its efficient cleavage by cathepsins.[1][3] However, it can show instability in mouse plasma due to the activity of the enzyme carboxylesterase 1C (Ces1C).[3]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers in antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. Linkers in Antibody-Drug Conjugates Creative Biolabs [creative-biolabs.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. njbio.com [njbio.com]
- 12. news-medical.net [news-medical.net]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- To cite this document: BenchChem. [introduction to cleavable linkers for antibody-drug conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12383247#introduction-to-cleavable-linkers-for-antibody-drug-conjugates]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com